

# Methodologies for Assessing Ceftolozane Penetration into Specific Tissues: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for assessing the penetration of the antibiotic **Ceftolozane** into specific tissues. The following sections offer summaries of quantitative data, detailed experimental protocols, and visual workflows to guide researchers in this critical area of drug development.

## **Quantitative Data on Ceftolozane Tissue Penetration**

The ability of **Ceftolozane** to penetrate various tissues is crucial for its efficacy in treating infections at different body sites. The following tables summarize key pharmacokinetic parameters and tissue penetration ratios from published studies.



| Tissue                  | Analyte                                             | Dosing<br>Regimen                                   | Cmax<br>(mg/L)        | AUC0–8h<br>(mg·h/L)        | Penetrati<br>on Ratio<br>(AUCtiss<br>ue/AUCpl<br>asma) | Referenc<br>e |
|-------------------------|-----------------------------------------------------|-----------------------------------------------------|-----------------------|----------------------------|--------------------------------------------------------|---------------|
| Plasma<br>(Total)       | Ceftolozan<br>e                                     | 1.5 g q8h<br>(in patients<br>with DFI)              | 55.2 (40.9–<br>169.3) | 191.6<br>(147.1–<br>286.6) | -                                                      | [1]           |
| Tazobacta<br>m          | 1.5 g q8h<br>(in patients<br>with DFI)              | 14.2 (7.6–<br>64.2)                                 | 27.1 (15.0–<br>70.0)  | -                          | [1]                                                    |               |
| Plasma<br>(Unbound)     | Ceftolozan<br>e                                     | 3 g q8h (in<br>ventilated<br>pneumonia<br>patients) | -                     | -                          | -                                                      | [2]           |
| Tazobacta<br>m          | 3 g q8h (in<br>ventilated<br>pneumonia<br>patients) | -                                                   | -                     | -                          | [2]                                                    |               |
| Subcutane<br>ous Tissue | Ceftolozan<br>e                                     | 1.5 g q8h<br>(in patients<br>with DFI)              | -                     | -                          | 0.75 (0.35–<br>1.02)                                   | [1]           |
| Tazobacta<br>m          | 1.5 g q8h<br>(in patients<br>with DFI)              | -                                                   | -                     | 1.18 (0.54–<br>1.44)       |                                                        |               |
| Ceftolozan<br>e         | 1.5 g q8h<br>(in healthy<br>volunteers)             | -                                                   | -                     | 0.87 (0.54–<br>2.15)       | -                                                      |               |
| Tazobacta<br>m          | 1.5 g q8h<br>(in healthy<br>volunteers)             | -                                                   | -                     | 0.85 (0.63–<br>2.05)       |                                                        |               |



|                                     |                                                     |                                                     |   |            | _         |
|-------------------------------------|-----------------------------------------------------|-----------------------------------------------------|---|------------|-----------|
| Epithelial<br>Lining Fluid<br>(ELF) | Ceftolozan<br>e                                     | 3 g q8h (in<br>ventilated<br>pneumonia<br>patients) | - | -          | 0.50      |
| Tazobacta<br>m                      | 3 g q8h (in<br>ventilated<br>pneumonia<br>patients) | -                                                   | - | 0.62       |           |
| Cerebrospi<br>nal Fluid<br>(CSF)    | Ceftolozan<br>e                                     | 3 g q8h (in<br>critically ill<br>patients)          | - | -          | 0.2 ± 0.2 |
| Tazobacta<br>m                      | 3 g q8h (in<br>critically ill<br>patients)          | -                                                   | - | 0.2 ± 0.26 |           |

Data are presented as median (range) or mean ± standard deviation. DFI: Diabetic Foot Infection

## **Experimental Protocols**

This section provides detailed protocols for key methodologies used to assess **Ceftolozane** tissue penetration.

## **Microdialysis for Subcutaneous Tissue Penetration**

Microdialysis is a minimally invasive technique used to measure unbound drug concentrations in the interstitial fluid of tissues.

#### Protocol:

- Probe Insertion: A microdialysis catheter (e.g., CMA 60, 20-kDa cutoff) is inserted into the subcutaneous tissue of interest (e.g., near an infection site or in the thigh).
- Perfusion: The probe is continuously perfused with a sterile physiological solution (e.g., Lactated Ringer's solution) at a low flow rate (e.g., 2 μL/min).



- Equilibration: Allow the probe to equilibrate in the tissue for a defined period before sample collection begins.
- Sample Collection: Collect dialysate samples at predetermined intervals (e.g., hourly) into sealed vials.
- Blood Sampling: Concurrently, collect peripheral blood samples to determine plasma drug concentrations.
- Probe Calibration (In Vivo Recovery): Determine the in vivo recovery of **Ceftolozane** for each probe to correct the dialysate concentrations to reflect the absolute unbound interstitial fluid concentration. This can be done using the retrodialysis by drug method.
- Sample Analysis: Analyze the Ceftolozane and Tazobactam concentrations in the dialysate and plasma samples using a validated analytical method, such as Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS).
- Data Analysis: Calculate the tissue penetration ratio by comparing the area under the concentration-time curve (AUC) in the tissue interstitial fluid to the unbound AUC in plasma.







Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Pharmacokinetics and Tissue Penetration of Ceftolozane-Tazobactam in Diabetic Patients with Lower Limb Infections and Healthy Adult Volunteers PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ceftolozane—Tazobactam Pharmacokinetics in the Abdominal Tissue of Patients Undergoing Lower Gastrointestinal Surgery: Dosing Considerations Based on Site-Specific Pharmacodynamic Target Attainment - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Methodologies for Assessing Ceftolozane Penetration into Specific Tissues: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606591#methodologies-for-assessing-ceftolozane-penetration-into-specific-tissues]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com